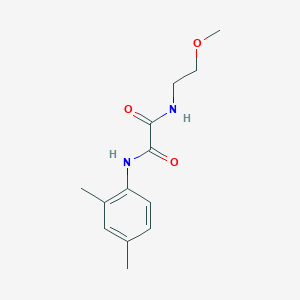![molecular formula C24H35N3O2 B4981121 4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide](/img/structure/B4981121.png)
4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as A-366, and it has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of A-366 is related to its ability to inhibit the activity of the histone methyltransferase G9a. This enzyme is involved in the regulation of gene expression, and its inhibition by A-366 can lead to changes in cellular processes such as cell proliferation and differentiation. A-366 has also been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that A-366 can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease. A-366 has been shown to have low toxicity in animal models, suggesting that it may have potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using A-366 in lab experiments is its specificity for the histone methyltransferase G9a. This can allow researchers to study the effects of G9a inhibition on cellular processes such as cell proliferation and differentiation. However, one limitation of using A-366 is its relatively low potency compared to other G9a inhibitors. This may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on A-366. One area of interest is its potential use in combination with other therapeutic agents for the treatment of cancer. Another area of interest is its potential use in the treatment of other diseases such as Huntington's disease, which also involves the aggregation of misfolded proteins. Further studies are also needed to determine the optimal dosing and administration of A-366 for therapeutic use.
Synthesis Methods
The synthesis of 4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been achieved using various methods. One of the most common methods involves the reaction of 1-adamantanamine with 4-methylphenylpiperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then treated with hydroxyethylamine to yield the final compound.
Scientific Research Applications
The potential use of A-366 in scientific research has been studied extensively. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that A-366 can inhibit the growth of cancer cells by targeting the histone methyltransferase G9a, which is involved in the regulation of gene expression. A-366 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
properties
IUPAC Name |
4-(2-hydroxyethyl)-N-[3-(4-methylphenyl)-1-adamantyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-18-2-4-21(5-3-18)23-13-19-12-20(14-23)16-24(15-19,17-23)25-22(29)27-8-6-26(7-9-27)10-11-28/h2-5,19-20,28H,6-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUDEVGDKFGKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)N5CCN(CC5)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4981049.png)

![1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4981053.png)
![1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4981057.png)

![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4981079.png)
![5-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4981090.png)
![3-(diphenylmethyl)-5-(2-pyrazinylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4981094.png)


![4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4981114.png)
![2-[isopropyl(methyl)amino]ethyl 4-tert-butylbenzoate hydrochloride](/img/structure/B4981128.png)
![1-[bis(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)-2-propanol hydrochloride](/img/structure/B4981130.png)